Chrymutasin A

Antitumor Activity In Vivo Pharmacology Chartreusin Class Comparison

Chrymutasin A is a differentiated chartreusin-class antitumor antibiotic that offers superior in vivo efficacy while maintaining equivalent in vitro potency. Its unique aglycone core, modified by an additional carbon and amino group, enables precise SAR studies and metabolic engineering. Choose Chrymutasin A for its improved translational potential and narrower antimicrobial spectrum, making it an essential lead for oncology and antibiotic selectivity research. Available for R&D procurement with flexible sizing.

Molecular Formula C33H33NO13
Molecular Weight 651.6 g/mol
CAS No. 155213-40-4
Cat. No. B141697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChrymutasin A
CAS155213-40-4
Synonymschrymutasin A
Molecular FormulaC33H33NO13
Molecular Weight651.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)C(=O)C(=C5C3=O)N)OC7C(C(C(C(O7)C)O)OC)O)O)O
InChIInChI=1S/C33H33NO13/c1-10-8-9-14-18-16(10)31(41)46-28-17-13(24(37)20(19(18)28)21(34)25(14)38)6-5-7-15(17)45-33-30(26(39)22(35)11(2)44-33)47-32-27(40)29(42-4)23(36)12(3)43-32/h5-9,11-12,22-23,26-27,29-30,32-37,39-40H,1-4H3/t11-,12-,22+,23+,26+,27-,29+,30-,32-,33+/m1/s1
InChIKeyPGPBQOOTKKWKJL-UPVXFFSBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chrymutasin A: A Differentiated Aglycone Antitumor Antibiotic for Research and Procurement


Chrymutasin A (CAS: 155213-40-4) is a glycosidic antitumor antibiotic belonging to the chartreusin-class of natural products [1]. It is isolated as a novel aglycone variant from a mutant strain of *Streptomyces chartreusis* (D329) [2]. The compound is characterized by a unique aglycone core that differs from the parent chartreusin by a single carbon and the addition of an amino group, and its full structure was elucidated through NMR and labeling studies [3]. Chrymutasin A is primarily investigated for its cytotoxic properties against various cancer cell lines and its improved *in vivo* antitumor efficacy compared to the parent compound [4].

Procurement Alert: Why In-Class Chartreusin Analogs Cannot Substitute for Chrymutasin A


Within the chartreusin class, compounds exhibit highly variable biological profiles driven by subtle differences in their aglycone and sugar moieties. For example, while elsamicin A demonstrates 10-30 fold greater *in vitro* potency than chartreusin [1], Chrymutasin A exhibits equivalent *in vitro* potency but a distinct *in vivo* advantage [2]. Similarly, demethylchartreusin, a minor component of chartreusin, shares the same aglycone but differs in sugar composition, leading to a different activity profile [3]. Direct substitution of chartreusin or its analogs with Chrymutasin A in an experimental or development context is not scientifically valid without a specific understanding of the target's sensitivity to the unique structural features of Chrymutasin A, as evidenced by its altered antimicrobial spectrum and superior *in vivo* antitumor performance [2].

Chrymutasin A: Quantitative Evidence of Differentiation for Procurement and Scientific Selection


In Vivo Antitumor Efficacy: Superior Performance of Chrymutasin A over Chartreusin

Chrymutasin A demonstrates a clear and quantifiable advantage over its parent compound, chartreusin, in an *in vivo* tumor model. While maintaining equivalent cytotoxic potency in cell culture, Chrymutasin A's antitumor activity is reported to be better *in vivo* [1]. This is a critical differentiation for researchers prioritizing translational or efficacy studies.

Antitumor Activity In Vivo Pharmacology Chartreusin Class Comparison

Comparative In Vitro Cytotoxicity: Chrymutasin A vs. Chartreusin in a Broad Panel of Cancer Cell Lines

Chrymutasin A exhibits potent *in vitro* cytotoxicity across a panel of cancer cell lines, with its activity reported as equivalent to chartreusin [1]. Quantitatively, its IC50 values are 0.76 µg/mL (P388), 1.55 µg/mL (Meth A), 4.25 µg/mL (A549), 1.35 µg/mL (MKN45), and 1.56 µg/mL (WiDr) . This equivalence in *in vitro* potency, combined with the *in vivo* advantage, highlights a differentiated pharmacological profile.

Cytotoxicity IC50 Cancer Cell Line Panel P388 A549

Selective Antimicrobial Spectrum: A Targeted Advantage of Chrymutasin A over Chartreusin

In addition to its antitumor properties, Chrymutasin A exhibits a narrower antimicrobial spectrum compared to chartreusin [1]. This finding is a direct head-to-head comparison from the same primary study and indicates a more selective antibiotic activity profile.

Antimicrobial Activity Selectivity Antibiotic Spectrum

Structural Differentiation: The Aglycone Core of Chrymutasin A vs. Chartreusin

The chrymutasin aglycone, the core pharmacophore, is structurally distinct from that of chartreusin. It differs by the addition of a single carbon and an amino group [1]. This is the fundamental structural change that underlies its unique biological profile. This is not an inference; it is a direct result of the structural elucidation studies.

Structure-Activity Relationship Aglycone Modification Chemical Biology

Chrymutasin A: Validated Research and Preclinical Development Applications


Preclinical Development of Anticancer Agents with Superior In Vivo Efficacy

Chrymutasin A is a superior starting point for preclinical oncology research compared to chartreusin. Its *in vivo* antitumor activity is demonstrably better than that of chartreusin, while maintaining equivalent *in vitro* cytotoxic potency [1]. This specific combination of properties makes it a high-priority compound for researchers aiming to develop novel antitumor therapeutics with improved translational potential.

Chemical Biology Studies of Chartreusin-Class Structure-Activity Relationships (SAR)

Chrymutasin A is an essential tool compound for SAR studies within the chartreusin class. Its aglycone core differs from the parent chartreusin by a defined modification: the addition of one carbon and one amino group [2]. This precise structural change provides a unique opportunity to dissect the molecular determinants of *in vivo* efficacy, antimicrobial spectrum, and target engagement, enabling a rational, data-driven approach to analog design.

Discovery of Narrow-Spectrum Antimicrobials for Targeted Infectious Disease

For researchers focused on developing new antibiotics with reduced collateral damage to the microbiome, Chrymutasin A's narrower antimicrobial spectrum compared to chartreusin is a critical selection criterion [1]. This property makes it a valuable lead compound for investigating mechanisms of bacterial selectivity and for developing therapies with a more favorable safety and resistance profile.

Biosynthetic and Metabolic Engineering of Novel Aglycone Antibiotics

Chrymutasin A is produced by a specific mutant strain of *S. chartreusis* (D329), making it a key intermediate and product in biosynthetic pathway studies [1]. Its isolation and structural elucidation provide a foundational reference for metabolic engineering efforts aimed at generating new chartreusin analogs or diversifying the aglycone scaffold through further genetic manipulation of the producing organism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chrymutasin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.